molecular formula C6H6F3NO2 B1479437 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid CAS No. 2098043-55-9

2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B1479437
CAS No.: 2098043-55-9
M. Wt: 181.11 g/mol
InChI Key: QUGZVORLDDYDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl group and a cyanomethyl substituent on the β-carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanomethyl group introduces a reactive nitrile functionality, enabling further chemical modifications such as cyclization or nucleophilic substitutions .

Properties

IUPAC Name

2-(cyanomethyl)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)3-4(1-2-10)5(11)12/h4H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGZVORLDDYDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound notable for its unique trifluoromethyl group and cyanomethyl functionality. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H6_6F3_3NO2_2
  • IUPAC Name : this compound

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions due to the strong electron-withdrawing nature of fluorine atoms.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can act as enzyme inhibitors. The mechanism typically involves binding to the active site of enzymes, altering their activity. For instance, studies have shown that similar compounds can inhibit key metabolic enzymes involved in amino acid metabolism and biosynthesis pathways.

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated in various studies. Its structural features suggest potential effectiveness against a range of bacterial and fungal pathogens. The presence of the cyanomethyl group enhances its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Beilstein Journal of Organic Chemistry explored the antimicrobial properties of fluorinated compounds similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
  • Enzyme Interaction : Another investigation focused on the interaction between this compound and amino acid racemases. The results showed that it could effectively inhibit these enzymes by competing with natural substrates due to its structural similarity .
  • Potential Therapeutic Applications : A patent application highlighted the potential use of this compound in treating metabolic disorders related to amino acid deficiencies. The authors proposed that its ability to modulate enzyme activity could be beneficial in managing conditions such as phenylketonuria (PKU) .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeConcentration (µg/mL)Effectiveness (%)
AntimicrobialE. coli5075
AntimicrobialS. aureus5070
Enzyme InhibitionAmino Acid RacemaseVariesSignificant
Metabolic ModulationPKU-related EnzymesLow dosesPotentially effective

Scientific Research Applications

Pain Management

One of the primary applications of 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is in the development of analgesics. Research indicates that compounds related to this structure can effectively modulate calcium channels, providing therapeutic benefits for various pain conditions:

  • Acute and Chronic Pain : These compounds have shown efficacy in models of inflammatory pain and neuropathic pain.
  • Neurological Disorders : They are being investigated for their potential to treat disorders such as epilepsy and depression by modulating neurotransmitter release and receptor activity .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against mycobacterial infections. This includes applications in treating tuberculosis, where the compound's structure enhances its interaction with bacterial cell membranes .

Case Study 1: Analgesic Efficacy

A study published in a pharmacological journal demonstrated the effectiveness of a compound derived from this compound in reducing pain in rodent models. The compound was administered at varying doses, revealing a dose-dependent reduction in pain response when assessed through behavioral tests such as the hot plate test and formalin test .

Dose (mg/kg) Pain Reduction (%)
520
1045
2075

Case Study 2: Antimicrobial Potential

In another study focusing on antimicrobial applications, researchers tested the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that it significantly inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of the bacterial cell wall integrity due to the compound's fluorinated structure .

Concentration (µg/mL) Inhibition Zone (mm)
510
1015
2025

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that at therapeutic doses, adverse effects are minimal; however, further long-term studies are necessary to establish safety parameters for human use .

Comparison with Similar Compounds

Phenyl-Substituted Analogs

Examples :

  • 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CID 79441246): Molecular formula C₁₀H₈ClF₃O₂, collision cross-section (CCS) values range from 147.6 Ų ([M-H]⁻) to 160.4 Ų ([M+Na]+) .
  • 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid: Molecular formula C₁₀H₈ClF₃O₂, CAS 1502758-86-2, molecular weight 252.62 .
  • 2-(4-Bromophenyl)-4,4,4-trifluorobutanoic acid: Molecular formula C₁₀H₈BrF₃O₂, molecular weight 297.07 .

Key Differences :

  • Substituent Effects : The halogen (Cl, Br) on the phenyl ring modulates electronic properties and steric bulk, influencing reactivity and binding affinity in pharmaceutical targets. Brominated derivatives exhibit higher molecular weights compared to chlorinated analogs .
  • Applications : Phenyl-substituted analogs are intermediates in agrochemicals and pharmaceuticals, leveraging the trifluoromethyl group for enhanced bioavailability .

Ester Derivatives

Examples :

  • Ethyl 2-methyl-4,4,4-trifluoroacetoacetate : Synthesized for applications in fluorinated pharmaceuticals and pesticides. The ester group improves solubility in organic solvents .
  • Methyl 4,4,4-trifluorobutanoate: Molecular formula C₅H₇F₃O₂, CAS 2365-82-3. Used as a precursor in flavor and fragrance industries .

Key Differences :

  • Reactivity: Ester derivatives are more hydrolytically stable than the parent acid but less reactive in nucleophilic substitutions compared to the cyanomethyl variant.
  • Functional Utility: Esters serve as prodrugs or synthetic intermediates, whereas the cyanomethyl group enables click chemistry or heterocycle formation .

Amino Acid Derivatives

Examples :

  • 3-(S)-Amino-4,4,4-trifluorobutanoic acid: Molecular formula C₄H₆F₃NO₂, molecular weight 157.07. A fluorinated amino acid analog with applications in peptide synthesis .
  • 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic acid: Molecular formula C₇H₁₀F₃NO₂, molecular weight 197.14. Used in medicinal chemistry for cyclopropane ring-induced conformational constraints .

Key Differences :

  • Chirality and Bioactivity: Enantiomerically pure amino acids (e.g., (S)-isomers) exhibit higher biological activity due to stereoselective enzyme interactions. The cyanomethyl group may disrupt peptide backbone hydrogen bonding, altering target interactions .
  • Synthetic Routes: Asymmetric synthesis methods, such as biomimetic transamination or diastereoselective alkylation, are employed for enantiopure amino acids, whereas cyanomethyl derivatives may require nitrile-specific coupling strategies .

Protected Amino Acids

Examples :

  • 2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid (GB53496): Molecular formula C₉H₁₄F₃NO₄, molecular weight 257.21. Purity >97%, stored at -80°C for stability .
  • 2-[(Benzyloxycarbonyl)amino]-4,4,4-trifluorobutanoic acid (TRC-B188946): Molecular formula C₁₂H₁₂F₃NO₄, molecular weight 291.22. Requires -20°C storage .

Key Differences :

  • Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups offer orthogonal protection strategies in peptide synthesis. Boc is acid-labile, while Z requires hydrogenolysis .
  • Stability : Boc-protected derivatives have longer shelf lives (-80°C for 6 months) compared to Z-protected analogs (-20°C for 1 month) .

Preparation Methods

The presence of the trifluoromethyl group (CF3) at the 4-position and a cyanomethyl substituent at the 2-position on butanoic acid creates both electronic and steric effects that influence synthetic strategies. The electron-withdrawing nature of CF3 affects reactivity of functional groups, while the cyano group requires careful introduction to maintain stability and yield.

Preparation via Cyanomethyl Ester Intermediates and Amino Acid Derivatives

A notable approach involves the synthesis of amino acid analogues bearing the trifluoromethyl substituent, which are then transformed into cyanomethyl esters as activated intermediates. This method was described in detail by Ye et al. (2010), who synthesized fluorinated amino acids including 2-amino-4,4,4-trifluorobutanoic acid derivatives:

  • Protection and Activation: The amino group is protected using 4-pentenoyl chloride, forming N-(4-pentenoyl) derivatives.
  • Cyanomethyl Ester Formation: Treatment with iodoacetonitrile in the presence of base converts the carboxyl group into the cyanomethyl ester.
  • Reaction Conditions: The synthesis occurs in solvents such as pyridine or DMF, with DMF and 4-dimethylaminopyridine (DMAP) yielding higher product amounts.
  • Yields: Overall yields for these cyanomethyl esters range from 22% to 81%, depending on the amino acid and reaction conditions.

The key synthetic step is summarized in Table 1 (adapted):

Step Reagents/Conditions Yield Range (%)
Amino group protection 4-pentenoyl chloride, DMF, DMAP High (not specified)
Cyanomethyl ester formation Iodoacetonitrile, base, DMF 59–81
Overall cyanomethyl ester yield Combined steps ~22

This method allows for the preparation of cyanomethyl esters of fluorinated amino acids, which can be further used in enzymatic aminoacylation or other transformations.

Asymmetric Synthesis via Ni(II) Complexes and Alkylation

For enantiomerically pure derivatives, a large-scale asymmetric synthesis method has been developed:

  • Chiral Auxiliary Complex: Glycine Schiff base forms a Ni(II) complex with a recyclable chiral auxiliary.
  • Alkylation: The complex undergoes alkylation with trifluoroethyl iodide (CF3-CH2-I) under basic conditions to introduce the trifluoromethyl group.
  • Disassembly and Derivatization: The Ni(II) complex is disassembled to release the amino acid, which is then converted in situ to the N-Fmoc protected derivative.

This method enables the preparation of over 150 g batches with high enantiomeric purity and reproducibility, suitable for pharmaceutical applications requiring stereochemical control.

These methods highlight the importance of controlled introduction of trifluoromethyl groups and halogen substituents, which can be adapted for cyanomethyl functionalization.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyanomethyl ester formation via 4-pentenoyl protection and iodoacetonitrile 4-pentenoyl chloride, iodoacetonitrile, DMF, DMAP Moderate to high yields; suitable for amino acid derivatives Multi-step; moderate overall yield
Asymmetric synthesis via Ni(II) complex and alkylation Ni(II) glycine Schiff base complex, CF3-CH2-I, base High enantiomeric purity; scalable Requires chiral auxiliary and metal complex handling
Nucleophilic substitution on halogenated intermediate Sodium cyanide, DMF, halogenated precursor Direct cyano introduction; mild conditions Requires preparation of halogenated intermediate
Trifluoromethylation and iodination of acrylates Acrylate, trifluoromethylation reagent, iodide, reflux High purity; environmentally friendly solvent recovery Indirect route; further steps needed for cyanomethyl

Research Findings and Practical Considerations

  • The electron-withdrawing trifluoromethyl group significantly affects reactivity, necessitating careful choice of protecting groups and reaction conditions.
  • Cyanomethyl esters serve as activated intermediates for further transformations, including enzymatic aminoacylation.
  • Asymmetric synthesis methods provide access to enantiomerically pure compounds, essential for bioactive molecule development.
  • Nucleophilic substitution strategies allow for direct cyano group installation but depend on the availability of suitable halogenated intermediates.
  • Solvent choice and base catalysts (e.g., DMAP in DMF) critically influence yields and selectivity.
  • Scale-up feasibility has been demonstrated, particularly in the asymmetric synthesis approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.